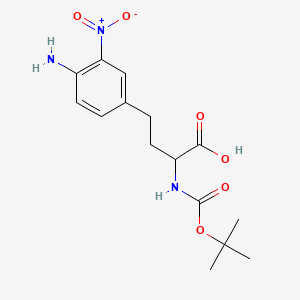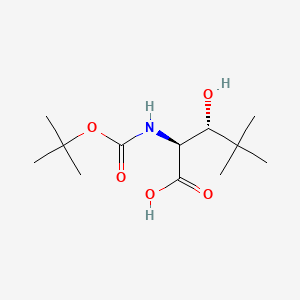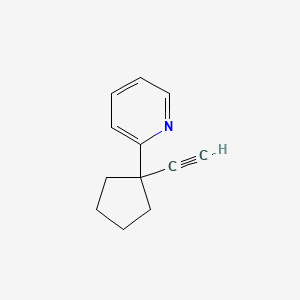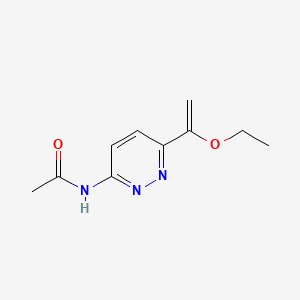
N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide” is a chemical compound with the molecular formula C10H13N3O2 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for “N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide” is 1S/C10H13N3O2/c1-4-15-7(2)9-5-6-10(13-12-9)11-8(3)14/h5-6H,2,4H2,1,3H3,(H,11,13,14) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide” has a molecular weight of 207.23 . It is a solid at room temperature . The compound should be stored at temperatures between 0-5°C .Applications De Recherche Scientifique
Synthesis and Characterization
N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide and its derivatives are frequently synthesized and characterized for various scientific applications, particularly in the field of medicinal chemistry and material science. For instance, studies on pyridazinone derivatives, such as those involving the synthesis of various 3(2H)-pyridazinone derivatives with antinociceptive activity, highlight the methodological approaches to synthesizing these compounds and investigating their biological activities. These studies utilize techniques like IR, NMR spectral data, and elemental analysis for compound elucidation (Doğruer, Şahin, Ünlü, & Ito, 2000).
Antinociceptive Activity
Research has shown that certain derivatives exhibit significant antinociceptive effects, which are more potent than aspirin in animal models. This suggests potential therapeutic applications for pain management. The structure-activity relationships and the effects of various substituents on the antinociceptive activity of these compounds are critical areas of study, contributing to the understanding of their mechanism of action and the development of new analgesic drugs (Doğruer et al., 2000).
Anticancer Properties
Modifications of N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide, particularly by replacing certain groups like the acetamide group with alkylurea, have been explored for enhancing anticancer properties. Such modifications have led to compounds with potent antiproliferative activities against various human cancer cell lines, with reduced toxicity. These findings underline the potential of these compounds in cancer therapy, particularly as PI3K inhibitors, and highlight the importance of structural modifications in optimizing therapeutic efficacy and safety (Wang et al., 2015).
Agricultural Applications
The exploration of pyridazine derivatives extends into agriculture, where certain compounds have demonstrated growth-stimulatory activities on plants. For instance, some derivatives have been found to accelerate flowering and fruit production, enhance root growth, and potentially provide resistance against lodging in crops. These applications suggest the potential utility of N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide derivatives in improving agricultural productivity and plant health (Tiratsuyan et al., 2016).
Safety And Hazards
The safety and hazards associated with “N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide” are not well-documented. As with all chemicals, it should be handled with care, and appropriate safety measures should be taken. A Material Safety Data Sheet (MSDS) should be consulted for detailed safety information .
Propriétés
IUPAC Name |
N-[6-(1-ethoxyethenyl)pyridazin-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-4-15-7(2)9-5-6-10(13-12-9)11-8(3)14/h5-6H,2,4H2,1,3H3,(H,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCSULITWKKWJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C)C1=NN=C(C=C1)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724365 |
Source


|
| Record name | N-[6-(1-Ethoxyethenyl)pyridazin-3-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide | |
CAS RN |
1313712-40-1 |
Source


|
| Record name | N-[6-(1-Ethoxyethenyl)pyridazin-3-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

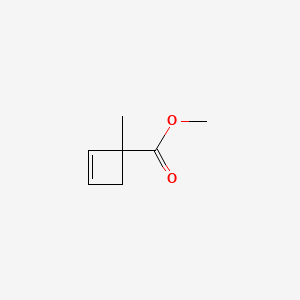
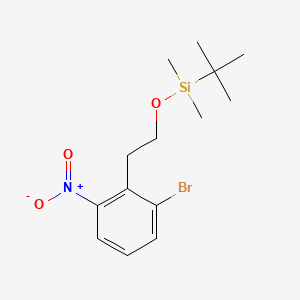

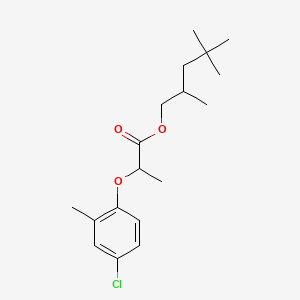
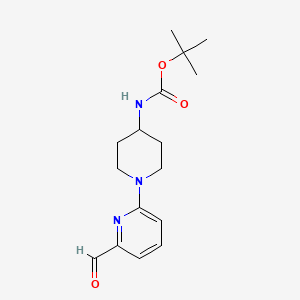
![(3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione](/img/structure/B594740.png)


